3-Nitro-2-phenyl-2H-chromene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-phenyl-2H-chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXCGRAUCRLSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973107 | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-84-7 | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 2 Phenyl 2h Chromene and Its Analogues
Metal-Catalyzed Synthetic Protocols for 3-Nitro-2-phenyl-2H-chromene Derivatives
Metal catalysts play a pivotal role in the synthesis of complex organic molecules, offering high efficiency and selectivity. The following sections detail specific metal-catalyzed methodologies for the preparation of this compound derivatives.
Silver(I) Acetate (B1210297) (AgOAc)-Catalyzed Reactions with Stabilized Azomethine Ylides
The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, can be effectively catalyzed by Silver(I) acetate (AgOAc). This process typically involves a Michael addition followed by a Mannich reaction sequence. nih.govnih.gov When 3-nitro-2-phenyl-2H-chromenes react with stabilized azomethine ylides derived from imines based on methyl glycinate (B8599266) and arylaldehydes in the presence of AgOAc, a mixture of diastereomeric chromeno[3,4-c]pyrrolidines is formed. nih.govnih.gov
Specifically, the reaction yields a combination of endo and endo' isomers with total yields ranging from 85–93%. nih.govnih.gov The ratio of these isomers is typically around 2.0–2.3:1. nih.gov In contrast, when 2-trifluoromethyl-3-nitro-2H-chromenes are used as substrates under similar conditions, the reaction proceeds with high stereoselectivity, affording only the endo isomers of the corresponding chromeno[3,4-c]pyrrolidines in 85–94% yields. nih.govnih.gov This catalytic system, where AgOAc acts as a bifunctional catalyst, facilitates the deprotonation to form the reactive metal-bound azomethine ylide without the need for an additional base. semanticscholar.org
| Substrate | Product | Isomeric Ratio (endo:endo') | Total Yield (%) |
|---|---|---|---|
| This compound | Chromeno[3,4-c]pyrrolidines | 2.0–2.3 : 1 | 85–93 |
| 2-Trifluoromethyl-3-nitro-2H-chromene | endo-Chromeno[3,4-c]pyrrolidines | Only endo | 85–94 |
Nickel-Catalyzed C-O Activation and C-C Bond Formation in 2H-chromene Systems
Nickel catalysis provides an efficient and modular route for the synthesis of 2-substituted-2H-chromenes through the cross-coupling of chromene acetals with boronic acids. nih.govnih.gov This methodology relies on the activation of a C(sp³)–O bond followed by the formation of a C(sp³)–C bond. nih.govnih.gov While not directly applied to this compound in the provided sources, this strategy is pertinent to the broader 2H-chromene system.
The reaction is typically carried out under base-free conditions using an inexpensive nickel catalyst, such as a combination of Ni(cod)₂ and PPh₃. nih.gov This approach allows for the late-stage introduction of a variety of aryl and heteroaryl groups at the C-2 position of the 2H-chromene scaffold. nih.govnih.gov The scope of the reaction is broad, with yields for the coupling of various aryl boronic acids with 2-ethoxy-2H-chromene ranging from 51% to 97%. nih.gov This method represents a significant advancement as it is the first example of a Suzuki–Miyaura cross-coupling reaction with allylic acetals. nih.gov
Transition-Metal-Free Coupling Strategies Employing Triorganoindium Reagents
An alternative to transition-metal catalysis for C-C bond formation at the 2-position of the chromene ring involves the use of triorganoindium reagents. nih.gov This transition-metal-free approach utilizes a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to mediate the coupling of triorganoindium reagents with chromene acetals. nih.govorganic-chemistry.org
The reaction proceeds efficiently, affording 2-substituted chromenes in good yields. A key advantage of this method is the efficient use of the organometallic reagent, with only 50 mol % of the triorganoindium species being required. nih.govorganic-chemistry.org The reaction is versatile, accommodating a range of triorganoindium reagents, including those with aryl, heteroaryl, alkynyl, alkenyl, and alkyl groups. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an oxocarbenium ion intermediate, which is generated in the presence of the Lewis acid. nih.gov
Environmentally Conscious ("Green") Synthetic Strategies for 3-Nitro-2H-chromenes
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. These "green" strategies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Microwave-Assisted Syntheses under Phase-Transfer Catalytic Conditions (e.g., K₂CO₃/Tetrabutylammonium (B224687) Bromide)
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. The synthesis of 3-nitro-2H-chromene derivatives can be efficiently achieved through the microwave-assisted reaction of substituted salicylaldehydes and 2-nitroethanol (B1329411). researchgate.netyu.edu.jo This reaction is conducted under solvent-free, phase-transfer catalytic (PTC) conditions, employing anhydrous potassium carbonate (K₂CO₃) as the base and a catalytic amount of tetrabutylammonium bromide (TBAB). researchgate.netyu.edu.joyu.edu.jo
The use of microwave irradiation in conjunction with PTC techniques facilitates the formation of a highly polar nucleophilic ion pair, which is particularly susceptible to microwave activation. researchgate.net In a typical procedure, a mixture of the salicylaldehyde (B1680747) derivative, dry potassium carbonate, and TBAB is treated with 2-nitroethanol and irradiated in a household microwave oven. yu.edu.jo The reaction proceeds rapidly, and upon completion, the product can be isolated after a simple workup. yu.edu.jo This method offers a rapid, simple, and solvent-free one-pot procedure for the synthesis of these important compounds. researchgate.net
| Salicylaldehyde Substituent | Reaction Time (min) | Power (%) | Yield (%) |
|---|---|---|---|
| H | 2 | 20 | 90 |
| 5-Cl | 2 | 20 | 92 |
| 5-Br | 2 | 20 | 95 |
| 5-OMe | 2 | 20 | 85 |
| 5-Me | 2 | 20 | 88 |
Data derived from a study on the synthesis of 3-nitro-2H-chromene derivatives by microwave irradiation of salicylaldehyde derivatives and 2-nitro ethanol, supported on dry potassium carbonate, in the presence of a catalytic amount of TBAB. yu.edu.jo
Mechanochemistry-Mediated Synthesis of Chromene Derivatives
Mechanochemistry, which involves chemical transformations induced by mechanical force, represents another green synthetic approach that can reduce or eliminate the need for solvents. The synthesis of 3-nitro-2H-chromenes can be achieved through a cascade oxa-Michael-Henry reaction of salicylaldehyde derivatives with β-nitrostyrenes using solvent-free ball milling. organic-chemistry.org This method, catalyzed by potassium carbonate, provides good yields of the desired products. organic-chemistry.org
The application of mechanochemistry in the synthesis of chromene derivatives is part of a broader trend towards implementing innovative and eco-friendly methods in organic synthesis. researchgate.net These approaches offer benefits in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net For instance, mechanochemical methods have also been employed in the one-pot, three-component synthesis of fully substituted triazole-fused chromenes, which can be derived from 3-nitrochromenes. chim.it
Utilization of Green Solvents and Non-Toxic Catalysts in Chromene Synthesis
In recent years, the synthesis of chromene derivatives has increasingly focused on environmentally friendly methods that minimize or eliminate the use of hazardous materials. nih.gov Green chemistry principles have been successfully applied through the use of sustainable solvents, non-toxic catalysts, and solvent-free reaction conditions. nih.gov
One prominent green method for synthesizing 3-nitro-2H-chromenes is the cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes using potassium carbonate (K2CO3) as a catalyst under solvent-free ball milling conditions. organic-chemistry.org This mechanochemical approach provides significant environmental benefits by avoiding toxic solvents and harsh conditions. organic-chemistry.org The reaction proceeds efficiently, with high yields (up to 97%) and short reaction times. organic-chemistry.org Optimization studies found that stoichiometric amounts of potassium carbonate and a milling frequency of 25 Hz for 30 minutes produced the best results. organic-chemistry.org
Another approach involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction of salicylaldehyde with β-nitrostyrenes at 40 °C without any solvent, yielding the corresponding 3-nitrochromenes in high yields. researchgate.net The use of ionic liquids, such as protonated bis(piperidylmethane) tetrafluoroborate, has also been explored for the synthesis of 2-phenyl-3-nitrochromenes from β-nitrostyrene and salicylaldehydes at 100 °C in a solvent-free, acid-base liquid phase, achieving yields from 56% to 100%. researchgate.net Furthermore, reactions conducted in ethanol, a green solvent, using a pyrrolidine-benzoic acid catalyst system have been shown to produce 2-aryl-3-nitro-2H-chromenes in good yields. researchgate.net
Table 1: Examples of Green Synthetic Methods for 3-Nitro-2H-chromenes
| Catalyst | Solvent/Condition | Reactants | Yield | Reference |
|---|---|---|---|---|
| Potassium Carbonate | Solvent-free, Ball Milling | Salicylaldehyde, β-Nitrostyrene | Up to 97% | organic-chemistry.org |
| DABCO | Solvent-free, 40 °C | Salicylaldehyde, β-Nitrostyrene | High | researchgate.net |
| Protonated bis(piperidylmethane) tetrafluoroborate | Solvent-free, 100 °C | Salicylaldehyde, β-Nitrostyrene | 56-100% | researchgate.net |
| Pyrrolidine-benzoic acid | Ethanol | Salicylaldehydes, β-Nitrostyrenes | Up to 83% | researchgate.net |
Photocatalytic Methods for Chromene Derivatives (e.g., TiO2-Ag)
Photocatalysis, particularly using visible light, represents a sustainable and powerful tool in organic synthesis. rsc.org While direct photocatalytic synthesis of the this compound skeleton is not widely documented, photocatalysts like titanium dioxide (TiO2) and its composites are extensively used for transformations of nitro compounds, which are key precursors or analogues. novapublishers.com
The photocatalytic reduction of nitro compounds to amines is a well-studied reaction using TiO2. novapublishers.com Silver (Ag) nanoparticles deposited on TiO2 have been shown to enhance photocatalytic activity. novapublishers.commdpi.com The Ag/TiO2 nanocomposite is typically prepared via a photoreduction method where TiO2 is suspended in a silver nitrate (B79036) solution and irradiated. mdpi.com Such catalysts are effective in various reactions, including the reduction of nitroaromatics. novapublishers.comrsc.org For instance, the reduction of 6-nitrocoumarin to 6-aminocoumarin was achieved in 79% yield by irradiating a suspension of TiO2 in ethanol. novapublishers.com The efficiency of these reactions relies on photo-generated electrons in the TiO2 conduction band, which are transferred to the organic substrate, while a sacrificial hole scavenger, such as an alcohol, is consumed. novapublishers.com
More advanced catalysts, such as Au@Ag/TiO2/Ti3C2 composites, have been developed for the visible-light-driven photoreduction of nitrobenzene (B124822) to aniline (B41778), achieving 100% conversion and selectivity in just 5 minutes. rsc.org In the context of chromene synthesis, a photosensitized WO3/ZnO@NH2-EY nanocatalyst has been used for the eco-friendly synthesis of chromeno[4,3-b]chromenes, demonstrating the potential of photocatalysis in constructing complex chromene-based systems. rsc.org
Condensation Reactions in 3-Nitro-2H-chromene Synthesis
The most common and direct method for synthesizing 2-aryl-3-nitro-2H-chromenes is the tandem condensation reaction of salicylaldehydes with β-nitrostyrenes. researchgate.net This reaction typically proceeds through a cascade oxa-Michael-Henry sequence. organic-chemistry.org A phenolate (B1203915) anion, formed from the salicylaldehyde in the presence of a base, performs a nucleophilic addition to the β-nitrostyrene (oxa-Michael addition). researchgate.netresearchgate.net This is followed by an intramolecular condensation (Henry reaction) and subsequent dehydration to yield the final 3-nitro-2H-chromene product. researchgate.netresearchgate.net
A variety of catalysts can be employed for this transformation. Simple bases like triethylamine (B128534) have been used, though this can lead to a mixture of products. researchgate.net More efficient and cleaner reactions are achieved with catalysts such as potassium carbonate under ball-milling conditions, which can provide yields up to 97%. organic-chemistry.org The reaction can also be catalyzed by 30 mol% of a pyrrolidine-benzoic acid combination in refluxing ethanol, affording yields up to 83%. researchgate.net
Table 2: Catalysts for Condensation of Salicylaldehyde and β-Nitrostyrene
| Catalyst | Solvent/Condition | Yield | Reference |
|---|---|---|---|
| Potassium Carbonate | Solvent-free, Ball Milling | Up to 97% | organic-chemistry.org |
| Pyrrolidine-benzoic acid | Ethanol, Reflux | Up to 83% | researchgate.net |
| Triethylamine | Room Temperature | ~50% (mixture) | researchgate.net |
| DABCO | Solvent-free, 40 °C | High | researchgate.net |
To introduce a trifluoromethyl (CF3) group at the C2 position, which can significantly alter the biological activity of the chromene scaffold, a tandem condensation of salicylic (B10762653) aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene is utilized. researchgate.netresearchgate.net This reaction, typically carried out in the presence of a base like triethylamine, yields 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes. researchgate.net The presence of the electron-withdrawing CF3 group at the C2 position activates the double bond of the resulting chromene, making it more susceptible to nucleophilic attack and influencing the stereoselectivity of subsequent reactions. mdpi.com This method has been used to synthesize a range of these trifluoromethylated analogues with yields reported between 64% and 96%. researchgate.net
The synthesis of 2-unsubstituted 3-nitro-2H-chromenes is achieved through the condensation of salicylaldehydes with a source of nitroethylene (B32686). researchgate.netresearchgate.net Since nitroethylene is highly reactive and prone to polymerization, it is often generated in situ from precursors like 2-nitroethanol. researchgate.netresearchgate.net The reaction involves the dehydration of 2-nitroethanol, often facilitated by agents like phthalic anhydride (B1165640) in boiling toluene, to form nitroethylene. researchgate.net This is followed by a tandem nucleophilic addition-condensation with the salicylaldehyde. researchgate.net Dibutylamine and its hydrochloride salt are commonly used as catalysts for this process. researchgate.net This approach provides a reliable route to 3-nitro-2H-chromenes that lack a substituent at the C2 position. researchgate.netresearchgate.net
Stereoselective Synthesis and Kinetic Resolution of this compound
The C2 position of this compound is a stereocenter, making enantioselective synthesis a critical area of research. chim.it Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these chiral chromenes. researchgate.netchim.it The reaction between salicylaldehydes and β-nitrostyrenes can be rendered enantioselective by using chiral secondary amine catalysts, such as those derived from pyrrolidine. chim.it One study reported using a pyrrolidine-thioimidazole catalyst with salicylic acid as a co-catalyst to produce 3-nitro-2H-chromenes with up to 91% enantiomeric excess (ee). chim.it
Kinetic resolution is another strategy to obtain enantioenriched 3-nitro-2H-chromenes from a racemic mixture. An N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has been developed to access highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives, which also allows for the recovery of the unreacted chiral 2-aryl-3-nitro-2H-chromene. rsc.org A highly effective method involves the Rh-catalyzed asymmetric hydrogenation of racemic 2-substituted 3-nitro-2H-chromenes. bohrium.com This process simultaneously produces syn-chiral 2-substituted 3-nitro-chromanes with excellent diasteroselectivity (dr >99:1) and enantioselectivity (up to 99.9% ee), while the recovered unreacted 3-nitro-2H-chromenes are also obtained with high enantiopurity (90–99.9% ee). bohrium.com This method demonstrates an exceptionally high kinetic selectivity factor of up to 1057. bohrium.com
Table 3: Methods for Stereoselective Synthesis and Resolution
| Method | Catalyst/Reagent | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Asymmetric Synthesis | Chiral pyrrolidine-thioimidazole | Enantioenriched 3-nitro-2H-chromenes | Up to 91% ee | chim.it |
| Kinetic Resolution | N-Heterocyclic Carbene (NHC) | Enantioenriched chromanes and recovered chromenes | High diastereo- and enantiopurity | rsc.org |
| Kinetic Resolution | Rh-catalyst / Asymmetric Hydrogenation | syn-chiral chromanes and recovered chromenes | >99:1 dr, up to 99.9% ee | bohrium.com |
Control of Diastereoselectivity in Adduct Formation (e.g., endo/endo' isomers, anti-isomers)
The control of diastereoselectivity is a critical aspect in the synthesis of complex molecules like this compound derivatives. The formation of specific diastereomers, such as endo/exo or syn/anti isomers, is often dictated by the reaction conditions and the nature of the reactants and catalysts.
In the context of [3+2] cycloaddition reactions involving 3-nitro-2H-chromenes and azomethine ylides, the stereochemical outcome can be influenced by various factors. For instance, the reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from imines of methyl glycinate and arylaldehydes, in the presence of AgOAc, leads to a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. The ratio of these isomers is typically around 2.0–2.3:1, with total yields ranging from 85–93%. This reaction is believed to proceed through a Michael addition/Mannich reaction sequence.
Interestingly, the substituent at the 2-position of the 3-nitro-2H-chromene ring plays a crucial role in directing the stereoselectivity. When a trifluoromethyl (CF3) group is present at the 2-position, the reaction with the same azomethine ylides exclusively yields the endo isomers of chromeno[3,4-c]pyrrolidines in high yields (85–94%). This highlights the strong directing effect of the electron-withdrawing CF3 group, which not only activates the double bond but also enhances the stereoselectivity of the reaction.
Conversely, when a trichloromethyl (CCl3) group is at the 2-position, the reaction with iminoesters stops at the Michael addition step, affording Michael adducts as individual anti-isomers with a cis,trans configuration of the chromane (B1220400) ring in moderate yields (40–67%). The formation of syn-isomers is not observed in these reactions. The stereochemistry of the resulting chromenoprolinates can be controlled by adjusting the reaction temperature and the solvent.
The formation of different diastereomers can be rationalized by considering the reaction mechanism. The addition of azomethine ylides to the chromene system is a reversible process. The initially formed kinetic products (endo'- and exo-isomers) can convert into the thermodynamically more stable endo-isomers at higher temperatures. The choice of catalyst can also dictate the predominant diastereomer. For example, reactions catalyzed by DBU and LiBr have been reported to yield exo-adducts, while those with Et3N and AgOAc favor the formation of endo-isomers.
Table 1: Diastereoselective Synthesis of Chromeno[3,4-c]pyrrolidines and Related Adducts
| 2-Substituent on 3-Nitro-2H-chromene | Reagent | Catalyst | Major Products | Diastereomeric Ratio | Total Yield (%) |
| Phenyl | Azomethine Ylide | AgOAc | endo and endo' isomers | 2.0–2.3 : 1 | 85–93 |
| Trifluoromethyl | Azomethine Ylide | AgOAc | endo isomer | - | 85–94 |
| Trichloromethyl | Iminoester | AgOAc | anti Michael adduct | - | 40–67 |
Enantioselective Construction of 3-Nitro-2H-chromenes
The development of enantioselective methods for the synthesis of 3-nitro-2H-chromenes is of great importance, as the chirality of these molecules often dictates their biological function. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.
One of the primary approaches for the enantioselective synthesis of 3-nitro-2H-chromenes involves the reaction of salicylaldehydes with β-nitrostyrenes catalyzed by chiral secondary amines. This reaction typically proceeds through an organocatalytic iminium activation pathway. The first successful enantioselective synthesis was reported utilizing a pyrrolidine-thioimidazole catalyst with salicylic acid as a co-catalyst, which afforded the desired 3-nitro-2H-chromenes in reasonable yields and with enantiomeric excesses (ee) up to 91%.
Various other chiral organocatalysts have been developed and employed to improve the enantioselectivity of this reaction. These include chiral bifunctional squaramide organocatalysts, which have been used in the asymmetric synthesis of polysubstituted chiral chromans via an oxa-Michael-nitro-Michael domino reaction. This method has demonstrated excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr).
Another strategy involves the use of bifunctional non-covalent hydrogen-bonding quinine-thiourea catalysts with salicyl N-tosylimines as surrogates for salicylaldehydes. This approach has also yielded 3-nitro-2H-chromenes with high enantioselectivity. The choice of catalyst is crucial, as different catalysts can lead to the formation of opposite enantiomers. For example, the use of specific chiral catalysts can lead to the synthesis of either the (R)- or (S)-isomers of biologically active compounds like S14161, a potent phosphoinositide 3-kinase inhibitor.
Table 2: Organocatalytic Enantioselective Synthesis of 3-Nitro-2H-chromenes
| Catalyst Type | Reactants | Key Features | Enantiomeric Excess (ee) |
| Pyrrolidine-thioimidazole | Salicylaldehydes, β-Nitrostyrenes | Salicylic acid co-catalyst | Up to 91% |
| Chiral Bifunctional Squaramide | 2-Hydroxynitrostyrenes, trans-β-Nitroolefins | Domino oxa-Michael-nitro-Michael reaction | Up to 99% |
| Quinine-thiourea | Salicyl N-tosylimines, β-Nitrostyrenes | Bifunctional non-covalent hydrogen-bonding | High |
Kinetic Resolution Strategies for Racemic 3-Nitro-2H-chromenes via Cycloaddition
Kinetic resolution is a powerful strategy for separating a racemic mixture of enantiomers by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This method results in an enantioenriched sample of the less reactive enantiomer. In the context of 3-nitro-2H-chromenes, kinetic resolution via cycloaddition reactions has proven to be an effective approach for obtaining enantiomerically pure compounds.
An N-heterocyclic carbene (NHC)-catalyzed kinetic resolution has been developed to access highly diastereo- and enantioenriched 2-aryl-3-nitro-chromane derivatives. This method also provides an efficient strategy for the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes. The process allows for the synthesis of valuable chiral chromane and 2H-chromene scaffolds in a single catalytic and asymmetric transformation, proceeding through an NHC-bound azolium homoenolate pathway.
Another notable example is the use of Takemoto's organocatalyst for the efficient kinetic resolution of racemic 3-nitro-2H-chromene derivatives. This approach leverages the different reactivities of the enantiomers in a catalytic cycle to achieve separation.
The practicality of kinetic resolution lies in its ability to produce highly enantioenriched starting material as the reaction progresses, theoretically reaching 100% ee just before completion. The success of a kinetic resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (k_fast / k_slow). A high selectivity factor is desirable for efficient resolution.
Table 3: Kinetic Resolution of Racemic 3-Nitro-2H-chromenes
| Method | Catalyst/Reagent | Key Transformation | Outcome |
| NHC-Catalyzed Resolution | N-Heterocyclic Carbene | Azolium homoenolate pathway | Enantioenriched 2-aryl-3-nitro-chromanes and -2H-chromenes |
| Organocatalytic Resolution | Takemoto's Catalyst | Cycloaddition | Enantioenriched 3-nitro-2H-chromene derivatives |
Conjugate Addition Reactions (Michael Additions)
The polarized double bond in this compound readily undergoes conjugate addition, also known as Michael addition, with a wide range of nucleophiles. This reactivity has been extensively explored for the synthesis of various substituted chromane derivatives.
Reactions with Carbon- and Heteroatom-Nucleophiles at the Activated Double Bond
This compound serves as a competent Michael acceptor, reacting with both carbon and heteroatom nucleophiles. The addition typically occurs at the C-4 position of the chromene ring, leading to the formation of 2,3,4-trisubstituted chromanes.
Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds and organometallic reagents, readily add to the activated double bond. For instance, the reaction with carbonyl compounds in the presence of a base provides a direct route to functionalized chroman derivatives arkat-usa.org.
Heteroatom nucleophiles, including amines, thiols, and alcohols, also participate in conjugate addition reactions. These reactions are often carried out under mild conditions and can proceed with high diastereoselectivity, influenced by the nature of the nucleophile and the substituents on the chromene ring researchgate.netucl.ac.uk. The addition of secondary cyclic amines, for example, has been shown to proceed in a trans-diastereoselective manner researchgate.net.
Table 1: Examples of Conjugate Addition Reactions with Carbon and Heteroatom Nucleophiles
| Nucleophile | Product Type | Key Observations |
|---|---|---|
| Carbonyl Compounds | 4-Substituted-3-nitrochromanes | Proline and NaOAc can act as efficient catalysts arkat-usa.org. |
| Secondary Cyclic Amines | 4-Amino-3-nitrochromanes | Often proceeds with high trans-diastereoselectivity researchgate.net. |
| Anilines | 4-Anilino-3-nitrochromanes | Leads to the formation of functionalized chromane systems researchgate.net. |
Michael Addition/Mannich Reaction Sequences with Azomethine Ylides
The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, proceeds via a Michael addition followed by an intramolecular Mannich reaction sequence. This cascade process is a powerful tool for the construction of complex heterocyclic scaffolds, specifically chromeno[3,4-c]pyrrolidines mdpi.comnih.gov.
In a notable study, the AgOAc-catalyzed reaction of 3-nitro-2-phenyl-2H-chromenes with azomethine ylides derived from methyl glycinate and arylaldehydes resulted in a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines mdpi.comnih.gov. The reaction proceeds with high total yields, typically between 85-93%, and the ratio of the endo to endo' isomers is generally in the range of 2.0-2.3:1 mdpi.comnih.gov. The choice of catalyst and solvent can influence the reaction's efficiency, with dichloromethane (B109758) (DCM) being an effective solvent mdpi.com.
Table 2: Reaction of this compound with Azomethine Ylides
| Catalyst | Solvent | Product | Isomer Ratio (endo:endo') | Total Yield (%) |
|---|---|---|---|---|
| AgOAc/Et₃N | Toluene | Chromeno[3,4-c]pyrrolidine | 2.1:1 | 60 |
| AgOAc/Et₃N | Acetonitrile (B52724) | Chromeno[3,4-c]pyrrolidine | 2.1:1 | 91-92 |
| AgOAc/Et₃N | THF | Chromeno[3,4-c]pyrrolidine | 2.1:1 | 91-92 |
| AgOAc/Et₃N | DCM | Chromeno[3,4-c]pyrrolidine | 2.1:1 | 93 |
Reactivity with Enamines (e.g., 1-morpholinocyclopentene, ethyl 3-aminobut-2-enoates) and Regio/Stereochemical Outcomes
The reaction of 3-nitro-2-phenyl-2H-chromenes with enamines demonstrates interesting regio- and stereochemical diversity, which is dependent on the structure of the enamine.
With 1-morpholinocyclopentene, the reaction can be controlled to yield either kinetically or thermodynamically favored products. Under kinetic control (at 20°C for 2-phenyl substituted chromenes), the reaction stereoselectively produces the cis-trans-product, resulting from the addition at the C-4 position of the chromene chim.it.
The reaction with ethyl 3-aminobut-2-enoates shows that the regiochemistry is dependent on the substitution at the nitrogen atom of the enamine. Enamines derived from primary and secondary amines, such as ammonia, methylamine, and benzylamine, add through their C-2 atom to the C-4 position of the chromene, yielding trans,trans-2,3,4-trisubstituted chromanes. In contrast, enamines derived from tertiary amines, like morpholine (B109124) and piperidine, react via their C-4 methyl group to afford cis,trans-2,3,4-trisubstituted chromanes researchgate.net.
Table 3: Regio- and Stereochemical Outcomes of Reactions with Enamines
| Enamine | Reaction Site on Enamine | Product Stereochemistry |
|---|---|---|
| 1-Morpholinocyclopentene (Kinetic Control) | C-2 | cis,trans |
| Ethyl 3-aminobut-2-enoate (Primary/Secondary Amine) | C-2 | trans,trans |
| Ethyl 3-aminobut-2-enoate (Tertiary Amine) | C-4 (Methyl Group) | cis,trans |
Conjugate Additions with Nitromethane (B149229) and Aniline Derivatives
This compound undergoes conjugate addition with nitromethane, a classic Michael donor, in the presence of a base. This reaction leads to the formation of a 4-(nitromethyl)-3-nitrochromane derivative, introducing a second nitro functionality into the molecule. The reaction of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene with nitromethane has been demonstrated, indicating the general applicability of this reaction to the this compound scaffold researchgate.net.
Similarly, aniline and its derivatives act as effective nucleophiles in conjugate addition reactions with this compound. The reaction involves the addition of the amino group to the C-4 position of the chromene ring, affording 4-anilino-3-nitrochromane derivatives. These reactions are characteristic of this class of compounds and provide a route to nitrogen-containing chromane structures researchgate.net.
Cycloaddition Reactions of 3-Nitro-2-phenyl-2H-chromenes
The double bond in 3-nitro-2-phenyl-2H-chromenes can also participate as a 2π component in cycloaddition reactions, offering a pathway to fused heterocyclic systems.
[3+2] Cycloaddition Reactions (e.g., with Sodium Azide)
This compound undergoes a [3+2] cycloaddition reaction with sodium azide (B81097). This reaction proceeds under catalyst-free conditions, typically by heating in a solvent like dimethyl sulfoxide (B87167) (DMSO) at 80°C researchgate.netnih.gov. The reaction is believed to proceed through an initial nucleophilic attack of the azide anion on the C-4 position of the chromene, followed by an intramolecular cyclization and elimination of the nitro group. This process leads to the formation of 4-aryl-1,4-dihydrochromeno[4,3-d] researchgate.netmdpi.comnih.govtriazole derivatives in good yields researchgate.net. For instance, the reaction of 6,8-dichloro-3-nitro-2-phenyl-2H-chromene with sodium azide in DMSO at 80°C gives the corresponding triazole in 82% yield researchgate.netnih.gov.
Table 4: [3+2] Cycloaddition with Sodium Azide
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 6,8-Dichloro-3-nitro-2-phenyl-2H-chromene | Sodium Azide | DMSO, 80°C | 6,8-Dichloro-4-phenyl-1,4-dihydrochromeno[4,3-d] researchgate.netmdpi.comnih.govtriazole | 82 |
1,3-Dipolar Cycloaddition Reactions with Stabilized and Unstabilized Azomethine Ylides
The this compound scaffold serves as an efficient dipolarophile in [3+2] cycloaddition reactions, primarily due to the electron-withdrawing nature of the nitro group activating the carbon-carbon double bond. Its reactivity with azomethine ylides, which are nitrogen-based three-atom components, provides a powerful method for the synthesis of complex nitrogen-containing heterocyclic systems. researchgate.net These reactions are highly regio- and stereoselective, allowing for the construction of diverse five-membered heterocyclic rings, such as pyrrolidines, with multiple new stereogenic centers. researchgate.netresearchgate.net
The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides, typically generated from the imines of α-amino acid esters (like methyl glycinate) and arylaldehydes, leads to the formation of chromeno[3,4-c]pyrrolidine derivatives. nih.govmdpi.com For instance, the silver acetate (AgOAc)-catalyzed reaction between 3-nitro-2-phenyl-2H-chromenes and these stabilized ylides proceeds via a Michael addition/Mannich reaction sequence. nih.govmdpi.com This pathway results in a mixture of diastereomeric products, specifically the endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines, with total yields reaching up to 93%. nih.govmdpi.com
Similarly, three-component reactions involving 3-nitro-2-phenyl-2H-chromenes, isatins, and N-unsubstituted α-amino acids generate unstabilized azomethine ylides in situ. These ylides readily undergo cycloaddition to yield complex spiro-pyrrolidine oxindoles fused to the chromene framework. researchgate.net This method has been successfully applied to produce tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones in high yields (72–96%). researchgate.net
The general scheme for these cycloaddition reactions highlights their utility in creating structurally complex and potentially biologically active molecules from relatively simple precursors. mdpi.com
Advanced Characterization and Structural Elucidation of 3 Nitro 2 Phenyl 2h Chromene Derivatives
X-ray Crystallography for Absolute Configuration and Stereochemical Assignments
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules. nih.govspringernature.com It provides unambiguous evidence of the relative configuration of all stereogenic centers within a molecule. springernature.com For chiral, enantiomerically pure compounds, this technique can also be used to determine the absolute configuration, a more challenging but crucial aspect for understanding biological activity. nih.gov
The structure and relative configuration of various derivatives of 3-nitro-2H-chromene have been unequivocally confirmed using single-crystal X-ray diffraction analysis. researchgate.netmdpi.com For instance, in the case of certain chromane (B1220400) derivatives formed from 3-nitro-2H-chromenes, X-ray analysis has revealed a distorted half-chair conformation for the pyran ring. mdpi.com Furthermore, the analysis confirmed the stereochemical arrangement of substituents; in one derivative, the nitro and trifluoromethyl groups were found to be located on the same side of the pyran ring. mdpi.com The absolute configuration of related chiral chromane products, such as the (3R,4S)-trans isomer, has also been successfully established through X-ray crystallography. researchgate.net
An example of crystallographic data obtained for a related compound, 3-Nitro-2-phenylchroman, is presented below, illustrating the detailed structural information that can be derived from this technique. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3769 (11) |
| b (Å) | 10.105 (2) |
| c (Å) | 12.320 (3) |
| α (°) | 70.85 (3) |
| β (°) | 82.89 (3) |
| γ (°) | 84.87 (3) |
| Volume (ų) | 626.6 (2) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
Table 1: Example of Single-Crystal X-ray Diffraction Data for 3-Nitro-2-phenylchroman. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional (2D) NMR experiments establish atomic connectivity. uobasrah.edu.iq
For 3-Nitro-2-phenyl-2H-chromene and its derivatives, ¹H NMR spectra are used to identify the protons in the molecule and their spatial relationships through spin-spin coupling constants. mdpi.com The signals for the aromatic and vinylic protons, as well as those on the chromene ring, appear at characteristic chemical shifts. nih.gov ¹³C NMR spectroscopy complements this by providing data on the carbon framework of the molecule. nih.gov
| Compound | Nucleus | Chemical Shift (δ) and Multiplicity (ppm) |
| This compound nih.gov | ¹H | 8.32 (s, 1H), 7.61 (dd, 1H), 7.50–7.34 (m, 6H), 7.09 (td, 1H), 6.88 (d, 1H) |
| 3-Nitro-2-phenylchroman nih.gov | ¹H | 7.43 (s, 5H), 7.24 (m, 2H), 7.02 (m, 2H), 5.45 (d, 1H), 5.08 (m, 1H), 3.69 (dd, 1H), 3.35 (dd, 1H) |
| 3-Nitro-2-phenylchroman nih.gov | ¹³C | 153.3, 135.8, 129.5, 129.4, 129.0, 128.5, 126.9, 122.0, 117.7, 117.0, 84.0, 78.0, 29.8 |
Table 2: Representative ¹H and ¹³C NMR Data for this compound and its Saturated Analogue.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., Electron Impact, Electron Capture Negative Ion Chemical Ionization)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through analysis of its fragmentation patterns. sciepub.com For 3-nitro-2H-chromene derivatives, both Electron Impact (EI) and Electron Capture Negative Ion Chemical Ionization (ECNICI) have proven to be valuable. rsc.org
Electron Impact (EI) Mass Spectrometry: Under EI conditions (typically at 70 eV), 2-aryl-3-nitro-2H-chromenes exhibit an appreciable, often intense, molecular ion (M⁺•) peak. A key diagnostic fragmentation pathway is the loss of a nitro group (NO₂), which frequently results in the base peak of the spectrum. rsc.org This fragmentation provides clear evidence for the presence of the nitro substituent.
Electron Capture Negative Ion Chemical Ionization (ECNICI): ECNICI is a softer and more selective ionization technique particularly suited for electrophilic compounds like nitro-substituted molecules. rsc.orggcms.cznih.gov All studied 3-nitro-2H-chromene compounds show molecular radical anion ([M]⁻•) peaks in their ECNICI spectra. rsc.org Similar to EI-MS, a prominent ion in these spectra corresponds to the loss of the nitro group, leading to a base peak at [M - NO₂]⁻. rsc.org The complementary information from both EI and ECNICI allows for unambiguous determination of the molecular mass and confirmation of key structural features. rsc.org
| Ionization Method | Key Ion | Description |
| EI | M⁺• | Molecular ion peak, typically appreciable or intense. rsc.org |
| EI | [M - NO₂]⁺ | Often the base peak, resulting from the loss of the nitro group. rsc.org |
| ECNICI | [M]⁻• | Molecular radical anion is observed for all compounds. rsc.org |
| ECNICI | [M - NO₂]⁻ | Base peak, corresponding to the loss of the nitro group. rsc.org |
Table 3: Characteristic Mass Spectrometry Fragmentations for 2-Aryl-3-nitro-2H-chromenes. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum provides clear evidence for its key structural components.
The most diagnostic absorptions are those of the nitro (NO₂) group. Aromatic nitro compounds display two strong, characteristic stretching bands: an asymmetrical stretch typically found in the 1550-1475 cm⁻¹ region and a symmetrical stretch in the 1360-1290 cm⁻¹ range. orgchemboulder.com These bands are clearly observed in the spectra of 3-nitro-2H-chromene derivatives. mdpi.com Other important absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching within the aromatic rings (typically 1600-1450 cm⁻¹). vscht.cz
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Alkene C=C (Aromatic) | 1600 - 1450 | Stretch |
| Nitro N-O (Asymmetric) | 1550 - 1475 | Stretch |
| Nitro N-O (Symmetric) | 1360 - 1290 | Stretch |
| Aryl Ether C-O | 1270 - 1230 | Asymmetric Stretch |
Table 4: Typical Infrared Absorption Frequencies for Functional Groups in this compound.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a pure compound. This experimental data is used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule.
The empirical formula derived from elemental analysis is compared with the exact molecular formula obtained from high-resolution mass spectrometry (HRMS). A close match between the calculated percentages (based on the proposed molecular formula) and the experimentally found percentages serves as a crucial confirmation of the compound's elemental composition and purity. urfu.ru For novel 3-nitro-2H-chromene derivatives, satisfactory analytical data, where the found percentages are within ±0.4% of the calculated values, are a standard requirement for structural confirmation. rsc.orgurfu.ru
| Molecular Formula | Element | Calculated (%) | Found (%) |
| C₁₈H₁₆ClNO₃ urfu.ru | C | 65.56 | 65.60 |
| H | 4.89 | 4.90 | |
| N | 4.25 | 4.20 | |
| C₁₈H₁₇NO₄ urfu.ru | C | 69.44 | 69.49 |
| H | 5.50 | 5.44 | |
| N | 4.50 | 4.46 |
Table 5: Example of Elemental Analysis Data for 3-Nitro-2H-chromene Derivatives. urfu.ru
Biological and Pharmacological Relevance of 3 Nitro 2 Phenyl 2h Chromene Derivatives
Broad Spectrum Biological Activities of the Chromene Scaffold in General
The versatility of the chromene nucleus as a pharmacophore is well-documented, forming the structural basis for a multitude of biologically active compounds, including naturally occurring molecules like flavonoids, tocopherols (B72186), and anthocyanins. researchgate.net
The chromene scaffold is recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov This inherent bioactivity has made it a focal point for synthetic and medicinal chemists. Compounds built upon the benzopyran (chromene) framework have been shown to interact with numerous cellular targets, leading to a wide array of pharmacological effects. nih.govencyclopedia.pub The lipophilic character of the benzopyran moiety is a key feature, facilitating its passage across cell membranes. nih.gov This broad applicability has led to the development of a vast number of chromene derivatives with potential therapeutic uses.
The chromene framework is associated with a diverse range of pharmacological properties. Research has demonstrated that derivatives of this scaffold exhibit significant biological activities, including:
Anti-inflammatory: Certain chromene derivatives have been identified as potent anti-inflammatory agents. For instance, novel 2-phenyl-4H-chromen-4-one compounds have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov
Antiviral: The antiviral potential of chromenes has been explored against various viruses. researchgate.net For example, specific derivatives have shown activity against the anti-influenza H5N1 virus and the potato virus Y (PVY), the latter by inhibiting virion assembly. nih.govmdpi.com
Antioxidant: Many chromene derivatives, particularly those with hydroxyl groups, are known for their antioxidant properties, acting as effective radical scavengers. researchgate.netmdpi.com
Antileishmanial: The chromene scaffold has been investigated for its potential in combating parasitic diseases like leishmaniasis. Nitrochromene derivatives, in particular, have been synthesized and evaluated for their biological activity against Leishmania tropica. semanticscholar.org
Anticoagulant: The coumarins, a class of compounds containing the 2H-chromen-2-one structure, are famous for their anticoagulant properties. Warfarin, a widely used oral anticoagulant, is a coumarin (B35378) derivative that functions by inhibiting vitamin K-dependent synthesis of clotting factors. rsc.org
In Vitro Anti-Cancer and Antiproliferative Activities of 3-Nitro-2H-chromenes
The introduction of a nitro group at the 3-position of the 2H-chromene ring has led to a class of compounds with pronounced anti-cancer and antiproliferative activities. These derivatives have been extensively studied for their efficacy against various human cancer cell lines and for their underlying molecular mechanisms of action. researchgate.netnih.gov
Derivatives of 3-nitro-2H-chromene have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Studies have shown that these compounds can be more potent than established chemotherapeutic drugs. For example, a series of 2-aryl-3-nitro-2H-chromenes displayed potent activity against breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231), with one derivative, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, showing an IC50 of 0.2 μM against MCF-7 cells, making it 36 times more potent than the standard drug etoposide. nih.gov Other research has confirmed the efficacy of 3-nitro-2H-chromene derivatives against lung carcinoma (A-549) and cervical cancer (HeLa) cells. nih.govnih.gov Furthermore, some 4-CF3-substituted chromano[3,4-c]pyrrolidines, derived from 3-nitro-2H-chromenes, have exhibited high cytotoxic activity against HeLa cells. mdpi.com The activity of these compounds extends to multidrug-resistant (MDR) cells as well, with benzo[f]chromene derivatives showing potency against the MCF-7/ADR (doxorubicin-resistant) cell line. mdpi.com
Table 1: Examples of In Vitro Antiproliferative Activity of 3-Nitro-2H-chromene Derivatives
Compound Derivative Cancer Cell Line Reported Activity (IC50) Reference 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene MCF-7 (Breast) 0.2 μM semanticscholar.org 3-nitro-2H-chromene derivatives A549 (Lung) Good inhibitory activity encyclopedia.pub 8-ethoxy-3-nitro-2H-chromene derivatives HeLa (Cervical) Good growth inhibitory activity nih.gov 8-ethoxy-3-nitro-2H-chromene derivatives MCF-7 (Breast) Good growth inhibitory activity nih.gov 2-glyco-3-nitro-2H-chromenes Various Human Solid Tumors Low micromolar range rsc.org
The potent antiproliferative effects of 3-nitro-2H-chromenes are attributed to their ability to interfere with multiple critical cellular processes.
Inhibition of Thioredoxin Reductase (TrxRs): A primary mechanism of action for 3-nitro-2H-chromenes is the inhibition of thioredoxin reductase (TrxR). nih.govnih.gov This selenoenzyme is a key component of the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells, making it a prime therapeutic target. nih.gov The 3-nitrochromene scaffold is considered a crucial pharmacophore for achieving potent TrxR inhibition. nih.gov
Disruption of Microtubule Network and G2/M Phase Arrest: Chromene derivatives have been shown to act as microtubule-destabilizing agents. nih.gov This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, this leads to an arrest of the cell cycle in the G2/M phase. nih.govnih.govmdpi.comfrontiersin.org This mechanism effectively halts the proliferation of cancer cells.
Bcl-2 Anti-Apoptotic Protein Binding: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The Bcl-2 family of proteins are key regulators of this process, with some members (like Bcl-2 itself) acting to prevent apoptosis. nih.gov Small molecules that can bind to a surface pocket on the Bcl-2 protein can inhibit its anti-apoptotic function, thereby promoting cell death. nih.govresearchgate.net The induction of apoptosis is a confirmed mechanism for the cytotoxic effects of 2-aryl-3-nitro-2H-chromene derivatives. nih.gov
Anti-Infective Potential of 3-Nitro-2-phenyl-2H-chromene Analogues
Beyond their anti-cancer properties, this compound analogues have emerged as promising candidates for the development of new anti-infective agents. The nitro group is a well-known pharmacophore in antimicrobial drugs, where its reduction can produce toxic intermediates that damage microbial cells. encyclopedia.pub
The 3-nitro-2H-chromene scaffold has been identified as a valuable pharmacophore for developing new antibacterial drugs. mdpi.com Specifically, halogenated derivatives have demonstrated potent in vitro activity against Gram-positive bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against MDR strains of S. aureus (MIC of 4 μg/mL) and S. epidermidis (MIC of 1–4 μg/mL). nih.govnih.gov
Furthermore, the anti-parasitic potential of this class of compounds is significant. A recent study identified this compound analogues as potent antitrypanosomal agents that inhibit Trypanosoma cruzi glucokinase, a potential drug target for Chagas disease. nih.gov This highlights the versatility of the scaffold in targeting not only cancer cells but also a range of infectious pathogens.
Antitrypanosomal Activity Against Neglected Tropical Diseases (e.g., Chagas Disease caused by Trypanosoma cruzi, Human African Trypanosomiasis by Trypanosoma brucei)
Derivatives of this compound have been identified as a novel class of agents with significant activity against trypanosomatid parasites. These protozoans are responsible for debilitating and often fatal neglected tropical diseases, including Chagas disease, caused by Trypanosoma cruzi, and Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. mdpi.comnih.gov
Initial discovery through high-throughput screening identified this compound analogues as potent antichagasic lead compounds. nih.govnih.gov Subsequent studies have confirmed their efficacy, not only against the infective forms of T. cruzi (trypomastigotes and intracellular amastigotes) but also against the bloodstream form of T. brucei. mdpi.comnih.gov Several analogues have exhibited nanomolar efficacy against T. brucei, highlighting the potential of this chemical scaffold for developing new treatments for both Chagas disease and HAT. mdpi.com Research has shown that chromene derivatives, in general, can exhibit significant anti-trypanocidal activities, making them a class of natural products worthy of further investigation for new drug development. nih.gov
| Compound | Substituents | T. cruzi IC₅₀ (µM) | T. brucei IC₅₀ (µM) |
|---|---|---|---|
| 1 | R₁=H, R₂=OCH₃ | 0.94 | 0.31 |
| 3 | R₁=OCH₃, R₂=OCH₃ | 1.5 | 0.29 |
| 4 | R₁=OC₂H₅, R₂=OC₂H₅ | 1.2 | 0.26 |
| 5 | R₁=H, R₂=OC₂H₅ | 0.77 | 0.20 |
| 6 | R₁=OCH₃, R₂=OC₂H₅ | 1.0 | 0.21 |
| 8 | R₁=OC₂H₅, R₂=OCH₃ | 1.1 | 0.23 |
| 9 | R₁=H, R₂=Cl | 0.56 | 0.74 |
Data sourced from a 2024 study on antitrypanosomal agents. mdpi.com
Inhibition of Key Parasitic Enzymes (e.g., Trypanosoma cruzi Glucokinase (TcGlcK), Trypanosoma brucei Hexokinase (TcHxK))
The mechanism of action for the antitrypanosomal effects of this compound derivatives is linked to the inhibition of essential parasitic enzymes involved in glucose metabolism. mdpi.com Glycolysis is a critical metabolic pathway for these parasites, making its enzymes attractive drug targets. nih.gov
A target-based high-throughput screening campaign first identified the this compound scaffold as a novel inhibitor of Trypanosoma cruzi glucokinase (TcGlcK). mdpi.comnih.govnih.gov This enzyme is crucial as it phosphorylates D-glucose to D-glucose-6-phosphate, a key metabolite for both glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Certain lead compounds, such as GLK2-003 and GLK2-004, demonstrated significant inhibition of TcGlcK with IC₅₀ values of 6.1 µM and 4.8 µM, respectively. nih.govresearchgate.net
Interestingly, studies have revealed a discrepancy between the compounds' potent activity against the whole T. cruzi parasite in culture and their direct enzymatic inhibition of TcGlcK. mdpi.com This observation has led to the hypothesis that these compounds may have a dual-target effect, simultaneously inhibiting both TcGlcK and T. cruzi hexokinase (TcHxK). mdpi.comresearchgate.net This potential to inhibit multiple key glucose kinases could explain their potent trypanocidal effects. mdpi.com Given the structural similarities between the glucose kinases in T. cruzi and T. brucei, it is suspected that the potent anti-T. brucei activity of these compounds may also stem from the inhibition of its hexokinase isoenzymes. mdpi.com
Antibacterial Activity Against Multidrug-Resistant Bacterial Strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
In addition to their antiparasitic properties, this compound derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This is especially relevant in the context of rising antimicrobial resistance. Research has focused on their efficacy against multidrug-resistant (MDR) strains of Staphylococcus aureus and Staphylococcus epidermidis, which are common causes of nosocomial infections. researchgate.netnih.govresearchgate.net
Studies have shown that the antibacterial potency of these compounds is highly dependent on their substitution patterns. researchgate.net Halogenated 3-nitro-2H-chromenes, for instance, have proven to be effective anti-staphylococcal agents. nih.gov While mono-halogenated derivatives show moderate activity, tri-halogenated compounds display potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.netnih.govresearchgate.net One of the most potent compounds identified, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, was effective against MDR strains of S. aureus with a MIC value of 4 μg/mL and against S. epidermidis with MIC values ranging from 1–4 μg/mL. researchgate.netnih.gov These findings establish the 3-nitro-2H-chromene scaffold as a valuable pharmacophore for the development of new antibiotics to combat resistant bacterial pathogens. nih.gov
| Compound | Substituents | S. aureus (MDR) | S. epidermidis (MDR) |
|---|---|---|---|
| 5a | Unsubstituted | >128 | >128 |
| 5d | 6-Cl | 32 | 16 |
| 5e | 6-Br | 16 | 8 |
| 5m | 2-(4-chlorophenyl) | 16 | 16 |
| 5s | 2-(4-bromophenyl), 6-Br, 8-Cl | 4 | 1-4 |
Data from a 2025 study on halogenated 3-nitro-2H-chromenes against multidrug-resistant bacteria. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological potency and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the chromene core and the phenyl ring. Structure-Activity Relationship (SAR) studies have been crucial in elucidating these effects and guiding the design of more effective compounds.
Impact of Substituents on Biological Potency and Selectivity (e.g., Halogenation, Trifluoromethyl and Trichloromethyl Groups, Methoxy (B1213986) and Ethoxy Moieties)
SAR analyses have revealed clear trends related to specific chemical modifications of the this compound scaffold.
Halogenation: The presence of halogen atoms is a key determinant of anti-staphylococcal activity. nih.gov Mono-halogenated nitrochromenes generally exhibit moderate activity. researchgate.net However, increasing the number of halogen substituents significantly enhances antibacterial potency. Tri-halogenated derivatives are the most active in the series, suggesting that the degree of halogenation is directly correlated with increased efficacy against S. aureus and S. epidermidis. researchgate.netnih.govresearchgate.net For example, the tri-halogenated compound 5s, with bromine and chlorine atoms, was found to be the most potent antibacterial agent in one study. nih.gov
Trifluoromethyl and Trichloromethyl Groups: The introduction of electron-withdrawing groups like trifluoromethyl (CF₃) or trichloromethyl (CCl₃) at the 2-position of the chromene ring significantly alters the molecule's reactivity and stereoselectivity in chemical reactions. nih.govmdpi.com The CF₃ group, in particular, can enhance pharmacological properties due to increased lipophilicity and metabolic stability. nih.gov In studies on different biological targets, the substitution at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold was found to be flexible, allowing for derivatization with sterically extended chains without losing affinity. nih.govnih.gov
Methoxy and Ethoxy Moieties: For antitrypanosomal activity, the presence of alkoxy groups such as methoxy (OCH₃) and ethoxy (OC₂H₅) is particularly important. mdpi.com SAR studies on a library of analogues showed that these groups are critical for the growth inhibition of T. brucei. mdpi.com The most potent anti-T. brucei compounds, exhibiting nanomolar efficacy, all contained either methoxy or ethoxy groups on the chromene ring. mdpi.com This indicates that these electron-donating groups play a crucial role in the interaction with the biological target in this parasite.
Stereochemical Influence on Pharmacological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological activity of chiral drugs. researchgate.net For this compound derivatives, which possess a chiral center at the 2-position, the specific spatial orientation of the substituents can significantly impact their interaction with biological targets like enzymes and receptors.
The introduction of bulky and electron-withdrawing substituents, such as the trifluoromethyl group, at the 2-position not only activates the molecule but also increases the stereoselectivity of its reactions. nih.gov This suggests that the stereochemical configuration is a key factor in the molecule's biological function. Enantioselective reactions involving 3-nitro-2H-chromenes have been a subject of study, underscoring the importance of producing specific stereoisomers to maximize therapeutic effects. researchgate.net While many studies have utilized racemic mixtures of these chromene derivatives, the distinct pharmacological profiles often exhibited by different enantiomers suggest that the development of single-enantiomer versions could lead to more potent and selective therapeutic agents. nih.govresearchgate.net
Future Directions and Research Perspectives on 3 Nitro 2 Phenyl 2h Chromene
Rational Design and Optimization of 3-Nitro-2-phenyl-2H-chromene Scaffolds for Enhanced Bioactivity
The continued development of this compound derivatives as therapeutic agents hinges on the rational design and strategic optimization of the core scaffold. Structure-activity relationship (SAR) studies are fundamental to this effort, providing critical insights into how molecular modifications influence biological efficacy.
Key strategies for optimization include:
Molecular Hybridization: This approach involves combining the 3-nitro-2H-chromene core with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced biological activities. For instance, incorporating sulfonylhydrazone and acylhydrazone functionalities has been explored to develop novel compounds with potent antitumor activity. researchgate.netresearchgate.net Similarly, designing hybrids of flavanone, β-nitrostyrene, and nitrovinylstilbene scaffolds has led to the synthesis of 2-aryl-3-nitro-2H-chromenes with significant anti-breast cancer properties. nih.gov
Substituent Modification: The nature and position of substituents on both the chromene ring system and the 2-phenyl group play a crucial role in determining bioactivity. Studies have shown that the introduction of halogen atoms can significantly potentiate antibacterial activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.govmdpi.com Mono-halogenated nitrochromenes displayed moderate activity, while tri-halogenated derivatives showed potent anti-staphylococcal effects. researchgate.netnih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against these resistant bacteria. researchgate.net
Computational Modeling: In silico methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for predicting the bioactivity of novel derivatives and understanding their interactions with biological targets. nih.gov These models can guide the design of new analogues with improved potency and selectivity, thereby streamlining the drug discovery process and reducing reliance on extensive empirical screening. nih.govnih.gov For example, docking studies have been used to propose binding modes of chromone (B188151) derivatives in the ligand-binding site of the ABCG2 transporter, helping to explain their inhibitory activity. nih.gov
Recent research has successfully applied these principles to develop libraries of this compound analogues with potent antitrypanosomal activity and to optimize 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. researchgate.netnih.gov The data from these studies provide a roadmap for the future design of next-generation therapeutic agents targeting a range of diseases, from parasitic infections to cancer and inflammatory conditions. researchgate.netnih.govmdpi.com
Table 1: Bioactivity of Halogenated 3-Nitro-2H-Chromene Derivatives
| Compound Class | Target Organism/Cell Line | Observed Activity | Reference |
|---|---|---|---|
| Mono-halogenated nitrochromenes | S. aureus, S. epidermidis | Moderate anti-staphylococcal activity (MIC: 8–32 μg/mL) | researchgate.netnih.gov |
| Tri-halogenated nitrochromenes | S. aureus, S. epidermidis | Potent anti-staphylococcal activity (MIC: 1–8 μg/mL) | researchgate.netnih.gov |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | MCF-7 breast cancer cells | High cytotoxic activity (IC₅₀ = 0.2 μM) | nih.gov |
Exploration of Novel and Efficient Synthetic Pathways with Reduced Environmental Impact
While the cascade oxa-Michael-Henry-dehydration reaction between salicylaldehydes and β-nitrostyrenes remains a cornerstone for synthesizing the 3-nitro-2H-chromene scaffold, future research is increasingly focused on developing novel, more efficient, and environmentally benign synthetic routes. chim.it
Key areas of advancement include:
Organocatalysis: The use of small organic molecules as catalysts offers a greener alternative to traditional metal-based catalysts. Chiral secondary amines and L-pipecolinic acid have been employed to catalyze the enantioselective synthesis of 3-nitro-2H-chromenes, providing access to optically active compounds. chim.itnih.gov
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates improves efficiency, reduces solvent waste, and simplifies procedures. A regioselective one-pot method for synthesizing chromeno[3,4-c]pyrrole cores from 3-nitro-2H-chromenes has been developed using the Barton–Zard reaction. nih.gov This reaction proceeds efficiently in ethanol, a more environmentally friendly solvent, with potassium carbonate as the base. nih.gov
Alternative Catalytic Systems: The development of novel catalytic systems continues to be a priority. N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes, yielding highly enantioenriched chromane (B1220400) and 2H-chromene derivatives. rsc.org
Green Reaction Conditions: A significant push towards sustainability involves optimizing reaction conditions to minimize environmental impact. This includes using milder reaction temperatures, reducing reaction times, and employing greener solvents. A synthesis using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in acetonitrile (B52724) at a mild temperature (40 °C) exemplifies this trend. nih.gov
These advancements aim to make the synthesis of this compound and its derivatives more practical, cost-effective, and aligned with the principles of green chemistry.
Table 2: Modern Synthetic Approaches to 3-Nitro-2H-Chromene Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Organocatalysis | Use of L-pipecolinic acid or chiral secondary amines | Enantioselectivity, metal-free | chim.itnih.gov |
| Barton–Zard Reaction | One-pot synthesis from 3-nitro-2H-chromenes | High efficiency (63–94% yields), green solvent (ethanol) | nih.gov |
| NHC Catalysis | Kinetic resolution of racemic starting materials | Access to enantioenriched products | rsc.org |
| DABCO Catalysis | Mild reaction conditions (40 °C) | Reduced energy consumption | nih.gov |
Deeper Mechanistic Understanding of Complex Reactions Involving 3-Nitro-2H-chromenes
The 3-nitro-2H-chromene core is characterized by its nitroalkene moiety, which dictates its reactivity in a multitude of chemical transformations. chim.it A deeper mechanistic understanding of these reactions is crucial for controlling product outcomes, optimizing reaction conditions, and designing novel transformations.
Future research will likely focus on:
Computational Mechanistic Studies: Advanced computational methods, such as the Molecular Electron Density Theory (MEDT), are powerful tools for elucidating reaction pathways. researchgate.net Studies on the addition of pyrazole (B372694) to 2-aryl-3-nitro-2H-chromenes have used MEDT to show that the reaction proceeds not through a concerted cycloaddition, but via a two-step mechanism involving the formation of a zwitterionic intermediate followed by a nih.govresearchgate.net-proton sigmatropic shift. researchgate.net
Stereochemical Control: Many reactions involving 3-nitro-2H-chromenes generate new stereocenters, and understanding the factors that control stereoselectivity is paramount. The reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides, for example, can be directed to form different stereoisomers. mdpi.com This process is understood as a reversible Michael addition followed by a Mannich cyclization, where the final product distribution can be influenced by reaction conditions, suggesting a distinction between kinetic and thermodynamic control. mdpi.com The substituent at the 2-position (e.g., phenyl vs. trifluoromethyl or trichloromethyl) also plays a critical role in the reaction's stereochemical outcome and even whether the reaction proceeds to cyclization or stops at the Michael adduct stage. mdpi.com
Exploring Reaction Pathways: The nitroalkene functionality allows for a wide range of reactions, including cycloadditions, conjugate additions, oxidations, and reductions. chim.itresearchgate.net Further investigation into the mechanisms of these transformations, such as the N-heterocyclic carbene (NHC)-bound azolium homoenolate pathway, will enable the development of more sophisticated synthetic applications for the 3-nitro-2H-chromene scaffold. rsc.org The fragmentation patterns observed in mass spectrometry also provide valuable mechanistic information regarding the molecule's stability and preferred bond cleavage pathways under electron impact. rsc.org
Elucidation of Detailed Molecular Action Mechanisms for Promising Biological Lead Compounds
While numerous this compound derivatives have demonstrated promising biological activity, a detailed understanding of their molecular mechanisms of action is often the next frontier. Elucidating how these compounds interact with their biological targets at a molecular level is essential for their development as clinical candidates.
Future research will be directed towards:
Target Identification and Validation: A critical step is to identify the specific biomolecules (e.g., enzymes, receptors) with which these compounds interact. Several targets have already been proposed or identified for various chromene derivatives:
Thioredoxin Reductase (TrxR): The antiproliferative effect of some 3-nitro-2H-chromenes is linked to their ability to inhibit this key enzyme involved in cellular redox balance. researchgate.netnih.gov
Trypanosoma cruzi Glucokinase (TcGlcK): This enzyme has been identified as a potential target for this compound analogues developed as antitrypanosomal agents. mdpi.com
P2Y6 Receptor: Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been identified as antagonists of this G-protein coupled receptor, which is implicated in inflammation. nih.gov
Viral Coat Protein: A rationally designed 2H-chromene derivative was found to inhibit the assembly of the potato virus Y (PVY) by binding to the Ser125 residue of its coat protein, thereby preventing the crucial interaction between the coat protein and viral RNA. nih.gov
Cellular Pathway Analysis: Beyond direct target interaction, it is important to understand the downstream cellular consequences. For potent anti-breast cancer derivatives, the mechanism of cell death has been confirmed as apoptosis. nih.gov This was verified through morphological analysis and the detection of caspase-3 activation, a key executioner enzyme in the apoptotic cascade. nih.gov
By combining target identification techniques with cellular and molecular biology assays, researchers can build a comprehensive picture of how these compounds exert their therapeutic effects, paving the way for the optimization of lead compounds and the discovery of new therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
